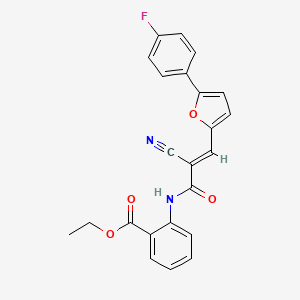
(E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate is a useful research compound. Its molecular formula is C23H17FN2O4 and its molecular weight is 404.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-ethyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate is a synthetic organic compound characterized by its unique structural features, including a cyano group, a furan moiety, and a fluorophenyl group. This compound is part of the cyanoacrylate family and has garnered attention for its potential biological applications, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | ethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate |
| Molecular Formula | C16H12FNO3 |
| CAS Number | 304896-33-1 |
| Molecular Weight | 283.27 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde, often facilitated by a base such as piperidine in an organic solvent like ethanol or methanol under reflux conditions. The product can be purified through recrystallization or column chromatography .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of ethyl cyanoacrylate have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyano group is believed to enhance the compound's interaction with microbial enzymes, leading to inhibition of growth.
Cytotoxicity and Anticancer Potential
Studies exploring the cytotoxic effects of related compounds have demonstrated promising results against cancer cell lines. For example, compounds featuring similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) . The fluorinated aromatic ring may contribute to increased lipophilicity, facilitating cell membrane penetration and enhancing bioactivity.
The proposed mechanism of action for this compound involves:
- Electrophilic Interaction : The highly electrophilic cyano group can react with nucleophiles in biological systems, potentially leading to the formation of stable adducts.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions essential for microbial survival and cancer cell proliferation.
- Oxidative Stress Induction : By generating ROS, the compound may trigger oxidative stress responses in target cells, leading to cell death.
Case Studies
- Antimicrobial Activity Study : A series of experiments were conducted using various concentrations of this compound against Bacillus subtilis and Escherichia coli. Results indicated that at concentrations above 100 µg/mL, significant inhibition was observed, suggesting potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .
Propiedades
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-2-29-23(28)19-5-3-4-6-20(19)26-22(27)16(14-25)13-18-11-12-21(30-18)15-7-9-17(24)10-8-15/h3-13H,2H2,1H3,(H,26,27)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOAIYHLHLHGFH-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














